Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-b]pyridazin-6-ol

Kinase Inhibitor Mps1/TTK Antiproliferative

Imidazo[1,2-b]pyridazin-6-ol is a validated scaffold-hopping solution for stalled medicinal chemistry programs. Unlike imidazo[1,2-a]pyridine or pyrazine cores, its specific N-substitution pattern and modifiable 6-OH group enable ATP-competitive kinase inhibition with demonstrated oral bioavailability and sub-nanomolar cellular potency (Mps1/TTK program). Direct precursor to TAK-593 (VEGFR2 IC50=0.95 nM) and numerous patented ROS1/NTRK/DYRK1A inhibitors. Co-crystal structure available (PDB: 3L5P, 1.80 Å). Procure to access a structurally validated, patentable core for accelerated hit-to-lead campaigns.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 57470-54-9
Cat. No. B1316355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-6-ol
CAS57470-54-9
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2NC1=O
InChIInChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
InChIKeyJPMJNVODBLZHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-6-ol (CAS 57470-54-9): Core Scaffold Overview for Kinase Inhibitor Development


Imidazo[1,2-b]pyridazin-6-ol (CAS: 57470-54-9; MF: C6H5N3O; MW: 135.12) is a nitrogen-containing fused heterocyclic core scaffold. The compound features a 6-hydroxyl group on the pyridazine ring, which provides a critical synthetic handle for downstream derivatization via etherification, esterification, or oxidation . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for generating ATP-competitive kinase inhibitors, due to its ability to mimic the adenine ring system and engage the kinase hinge region [1]. Its utility is underscored by its role as the foundational substructure for numerous advanced clinical candidates, including the marketed drug Ponatinib and the preclinical candidate TAK-593 [1][2].

Why Generic Imidazo[1,2-b]pyridazin-6-ol Substitution Fails in Kinase Inhibitor Lead Optimization


Replacing Imidazo[1,2-b]pyridazin-6-ol with a structurally similar heterocyclic scaffold, such as an imidazo[1,2-a]pyridine or an unsubstituted imidazo[1,2-b]pyridazine, can drastically alter or completely abolish target potency and selectivity. The specific nitrogen substitution pattern and the presence of the modifiable 6-hydroxyl group are not cosmetic features; they are the primary determinants of both molecular recognition at the kinase hinge and metabolic stability [1]. As demonstrated in the discovery of Mps1/TTK inhibitors, scaffold hopping to the imidazo[1,2-b]pyridazine core was the essential optimization step that enabled oral bioavailability and sub-nanomolar cellular potency, a feat not achievable with earlier imidazo[1,2-a]pyrazine leads [2].

Imidazo[1,2-b]pyridazin-6-ol (CAS 57470-54-9): Quantified Differentiation Evidence Against Scaffold Alternatives


Mps1/TTK Inhibitor Potency and Oral Bioavailability Gains via Scaffold Hopping to Imidazo[1,2-b]pyridazine Core

In a medicinal chemistry optimization campaign, the initial hit compound 10a, based on an imidazo[1,2-a]pyrazine scaffold, exhibited only moderate cellular activity. A strategic 'scaffold hop' to an imidazo[1,2-b]pyridazine core, which includes a modifiable 6-position, enabled a dramatic improvement in drug-like properties. The optimized derivative 27f, built directly on the imidazo[1,2-b]pyridazine scaffold, demonstrated a cellular Mps1 IC50 of 0.70 nM and an A549 cell line antiproliferative IC50 of 6.0 nM. Critically, 27f also achieved oral bioavailability (F = 30.3% in rat), a property entirely absent in the pre-optimized, non-pyridazine lead [1].

Kinase Inhibitor Mps1/TTK Antiproliferative Scaffold Hopping Lead Optimization

Kinase Selectivity Profile of Imidazo[1,2-b]pyridazine-Based Inhibitors

A common risk with ATP-competitive kinase inhibitors is promiscuity, leading to off-target toxicity. The imidazo[1,2-b]pyridazine derivative 27f was profiled against a panel of 192 kinases. It demonstrated remarkable selectivity, inhibiting only Mps1, FLT3, and YES1 with >90% inhibition at a concentration of 100 nM. At the more stringent cellular Mps1 IC50 concentration (0.70 nM), it is expected to be an extremely selective Mps1 inhibitor [1].

Kinase Selectivity Mps1/TTK Kinome-wide Profiling Off-target Risk

Defined Crystallographic Binding Mode of Imidazo[1,2-b]pyridazine Core

Rational drug design relies on a detailed understanding of ligand-target interactions. The binding mode of the imidazo[1,2-b]pyridazine scaffold has been elucidated by X-ray crystallography in complex with the kinase MIF (Macrophage Migration Inhibitory Factor) at 1.80 Å resolution (PDB ID: 3L5P), using a derivative, 2-(1-methylethyl)imidazo[1,2-b]pyridazin-6-ol [1]. This structural data provides a validated blueprint for designing new derivatives with enhanced affinity and selectivity, a level of design precision not available for scaffolds lacking such high-resolution co-crystal structures.

Structure-Based Drug Design X-ray Crystallography Binding Mode Kinase Hinge Binder

Imidazo[1,2-b]pyridazin-6-ol (CAS 57470-54-9): High-Value Application Scenarios in Drug Discovery


Scaffold Hopping for Optimizing Oral Bioavailability in Kinase Programs

For medicinal chemistry programs stalled by poor cellular activity or lack of oral exposure in early leads (e.g., imidazo[1,2-a]pyridine or pyrazine series), imidazo[1,2-b]pyridazin-6-ol offers a validated scaffold-hopping solution. The core's ability to confer oral bioavailability and sub-nanomolar cellular potency has been empirically demonstrated in the development of Mps1/TTK inhibitors, making it a high-priority building block for overcoming ADME and potency bottlenecks [1].

Structure-Based Design of Selective Kinase Probes

Teams engaged in rational, structure-guided drug design should prioritize this scaffold. The availability of a high-resolution (1.80 Å) co-crystal structure (PDB: 3L5P) of an imidazo[1,2-b]pyridazin-6-ol derivative bound to its protein target provides a direct and validated starting point for computational chemistry and fragment growing efforts. This reduces the time and resources required to establish an initial binding pose, enabling faster progression from hit to lead [2].

Synthesis of Advanced Clinical Candidates and Chemical Probes

This core is a direct precursor for synthesizing compounds with demonstrated in vivo efficacy and advanced preclinical status. It is the foundational structure for TAK-593, a highly potent VEGFR2 inhibitor (IC50 = 0.95 nM) [3], and forms the core of numerous compounds in patent literature targeting kinases such as ROS1, NTRK, and DYRK1A [4][5]. Procuring this scaffold enables access to a well-trodden path toward generating patentable, drug-like molecules with a high probability of downstream success.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-b]pyridazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.